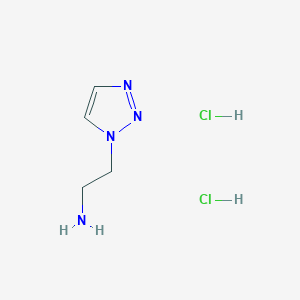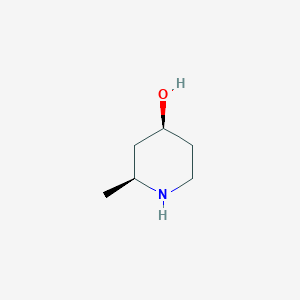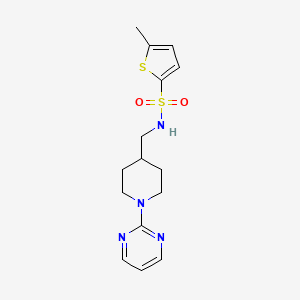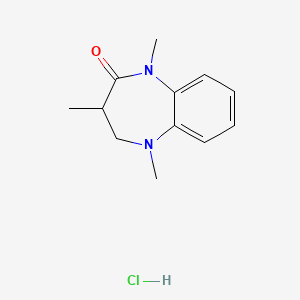![molecular formula C11H11BrN2 B2474021 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole CAS No. 777865-57-3](/img/structure/B2474021.png)
1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole is a useful research compound. Its molecular formula is C11H11BrN2 and its molecular weight is 251.127. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Imidazole derivatives, including compounds similar to 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole, have been extensively studied for their antimicrobial properties. For instance, a study by Narwal et al. (2012) synthesized various imidazole derivatives and tested them for antimicrobial activities, demonstrating significant effectiveness against Candida albicans (Narwal, Singh, Saini, Kaur, & Narwal, 2012). Similar research by Güzeldemirci and Küçükbasmacı (2010) synthesized imidazole derivatives with antimicrobial properties (Güzeldemirci & Küçükbasmacı, 2010).
Physicochemical Properties
Emel’yanenko et al. (2017) conducted a study on phenyl substituted imidazoles, examining their vapor pressures and standard enthalpies of vaporization, which are critical for understanding the physicochemical properties of these compounds. Such properties are crucial for practical applications in various scientific fields (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).
Cytotoxic and Anticancer Activities
Bellina et al. (2008) described the synthesis of 1-methyl-1H-imidazoles and evaluated their cytotoxic properties against human tumor cell lines, indicating potential applications in cancer research (Bellina, Cauteruccio, Fiore, & Rossi, 2008). Another study by Karam and Hessoon (2021) focused on the anti-cancer activities of imidazole derivatives, showing promise in this field (Karam & Hessoon, 2021).
Molecular Docking and Drug Design
Jayashree et al. (2019) explored the molecular docking of imidazole derivatives, which is fundamental in drug design, particularly for targeting specific proteins or enzymes (Jayashree, Narayana, Kumar, Raghi, Sarojini, & Kumar, 2019). Sharma et al. (2018) also conducted molecular docking studies to understand the inhibitory activity of imidazole compounds against specific proteins (Sharma, Jayashree, Narayana, Sarojini, Ravikumar, Murugavel, Anthal, & Kant, 2018).
Fuel Cell Applications
Schechter and Savinell (2002) investigated the use of imidazole and 1-methyl imidazole in phosphoric acid doped polybenzimidazole, a high-temperature proton-conducting polymer electrolyte, which has implications for fuel cell technology (Schechter & Savinell, 2002).
Photophysical Properties
Lin et al. (2016) synthesized new Ir(III) complexes with imidazole ligands, including bromophenyl-imidazole, and characterized their structures and photophysical properties, relevant for applications in materials science and photophysics (Lin, Tang, Zeng, Xing, & Ling, 2016).
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]-2-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-9-13-6-7-14(9)8-10-2-4-11(12)5-3-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUAUPIAGUEIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2473941.png)
![Tert-butyl N-[2-[(3S,4S)-4-methylpyrrolidin-3-yl]ethyl]carbamate](/img/structure/B2473946.png)


![2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2473949.png)
![(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride](/img/structure/B2473950.png)
![5-methyl-N-phenyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2473951.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2473952.png)


![1-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}piperidine](/img/structure/B2473958.png)
![1-[5-(2-Nitrophenyl)thien-2-yl]ethanone](/img/structure/B2473961.png)
